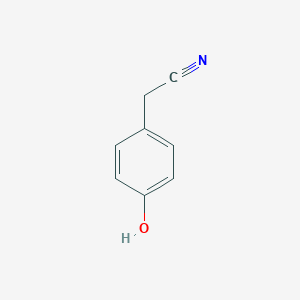
4-Hydroxybenzyl cyanide
Cat. No. B020548
Key on ui cas rn:
14191-95-8
M. Wt: 133.15 g/mol
InChI Key: AYKYOOPFBCOXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04154757
Procedure details


A mixture of sodium p-hydroxymandelate monohydrate (208 g.), sodium cyanide (49 g.), potassium carbonate (69 g.), methyl formate (80 ml.) and methanol (300 ml.) is heated under reflux for 8 hours, the temperature being maintained below 58° C. as methyl formate is consumed in the early stages of the reaction by the dropwise addition of further methyl formate (120 ml.). The mixture is cooled and acidified to pH 4 with concentrated aqueous hydrochloric acid (90 ml.), and water (300 ml.) is added dropwise whilst the mixture is distilled under reduced pressure, until the final volume of the two-layer mixture is 530 ml. The upper organic layer is collected and the lower aqueous layer is extracted twice with methyl isobutyl ketone (80 ml. each time). The extracts and organic layer are combined and the mixture is washed with saturated sodium chloride solution (100 ml.) and then with water (80 ml.). The methyl isobutyl ketone is removed by evaporation and there is thus obtained as residue p-hydroxybenzyl cyanide (120 g.) which is suitable for conversion to p-hydroxyphenylacetamide without further purification.






Identifiers


|
REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7](O)[C:8]([O-])=O)=[CH:5][CH:4]=1.[Na+].[C-]#[N:16].[Na+].C(=O)([O-])[O-].[K+].[K+].C(OC)=O>CO>[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH2:7][C:8]#[N:16])=[CH:5][CH:4]=1 |f:0.1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
208 g
|
|
Type
|
reactant
|
|
Smiles
|
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is consumed in the early stages of the reaction by the dropwise addition of further methyl formate (120 ml.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise whilst the mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The upper organic layer is collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the lower aqueous layer is extracted twice with methyl isobutyl ketone (80 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture is washed with saturated sodium chloride solution (100 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methyl isobutyl ketone is removed by evaporation and there
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(CC#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
